molecular formula C11H9BrN2O2 B1530202 1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid CAS No. 784142-84-3

1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid

Cat. No. B1530202
M. Wt: 281.1 g/mol
InChI Key: SHQDQMGCSPGXQD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound with a molecular formula of C9H7BrN2O2. It is a functionalized pyrazole derivative with a bromine atom attached to the phenyl ring. This compound has a wide range of applications in chemical synthesis, pharmaceuticals, and materials science due to its unique chemical structure. It is a versatile building block for the synthesis of other organic compounds and can be used as an intermediate for the synthesis of more complex organic molecules.

Scientific Research Applications

Synthesis and Functionalization

1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile precursor in the synthesis and functionalization of pyrazole derivatives. Experimental and theoretical studies demonstrate its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives, leading to a range of compounds with potential applications in material science and medicinal chemistry (Yıldırım & Kandemirli, 2006). The transformation of these carboxylic acids into carboxamides and carboxylates highlights the chemical flexibility and utility of the pyrazole core for further chemical modifications.

Nonlinear Optical Materials

The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, reveals their potential as nonlinear optical (NLO) materials. These compounds, especially those with carboxylic acid groups and ester substituents, exhibit significant optical nonlinearity, suggesting their suitability for optical limiting applications (Chandrakantha et al., 2013). This research underscores the promising role of pyrazole derivatives in the development of advanced optical materials.

Biological Importance

Although the initial request excludes direct applications related to drug use, dosage, and side effects, it's worth noting the broad spectrum of biological activities associated with pyrazole derivatives. Research on various pyrazole carboxylic acids and their derivatives consistently demonstrates their potential in biomedical applications, ranging from antifungal to antiproliferative properties. For instance, derivatives have shown significant antifungal activity against phytopathogenic fungi, outperforming standard treatments in some cases (Du et al., 2015). Moreover, novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones exhibit high growth inhibitory effects on human tumor cell lines, indicating the therapeutic potential of pyrazole-based compounds (Queiroz et al., 2009).

Nonlinear Optical Properties and Computational Studies

Further exploring the pyrazole derivatives, structural, spectral, and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal its significance in understanding the molecular properties and interactions of such compounds. Combined experimental and theoretical studies provide insight into the electronic structure, offering a basis for designing materials with desired chemical and physical properties (Viveka et al., 2016).

properties

IUPAC Name

1-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDQMGCSPGXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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